REACTION_SMILES
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[C:26]([O:27][BH-:28]([O:29][C:30](=[O:31])[CH3:32])[O:33][C:34](=[O:35])[CH3:36])(=[O:37])[CH3:38].[CH3:17][O:18][CH2:19][CH2:20][NH2:21].[CH3:22][C:23](=[O:24])[OH:25].[Cl:40][CH2:41][Cl:42].[F:1][C:2]([c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1)([F:15])[F:16].[Na+:39]>>[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:6][NH:21][CH2:20][CH2:19][O:18][CH3:17])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1)([F:15])[F:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=Cc1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
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product
|
Smiles
|
COCCNCc1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |